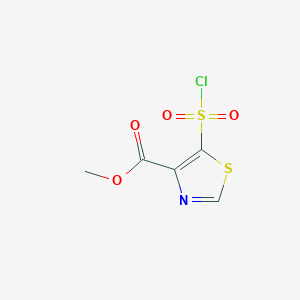

![molecular formula C14H22Cl2N2 B1284168 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1159822-71-5](/img/structure/B1284168.png)

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

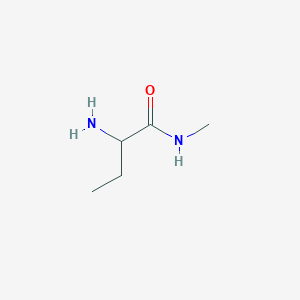

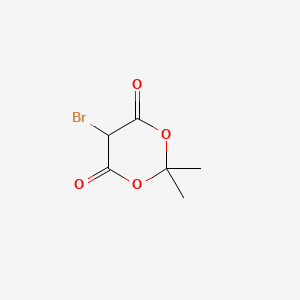

“1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride” is a chemical compound with the CAS Number: 1159822-71-5. Its molecular weight is 289.25 and its IUPAC name is 1-benzyl-1,7-diazaspiro [4.4]nonane dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-5-13 (6-3-1)11-16-10-4-7-14 (16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.25 .Scientific Research Applications

Anticonvulsant Agent Research

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has been explored in the development of potential anticonvulsant agents. Studies have examined its structure-property relationships, revealing insights into how its molecular structure might influence its anticonvulsant properties. For instance, Lazić et al. (2017) investigated 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, closely related to 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride, providing guidelines for preparing new derivatives as potential anticonvulsant agents (Lazić et al., 2017).

Synthesis and Structural Studies

The compound has been the subject of various synthesis and structural studies. For example, Ji Zhiqin (2004) described an improved synthesis method for Diazaspiro[4.4] nonane, offering higher efficiency and better yield (Ji Zhiqin, 2004). These studies contribute to a deeper understanding of the compound's chemical characteristics and potential applications.

Potential in Treating Tuberculosis

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has also been explored as a base structure in the development of new antitubercular agents. Wang et al. (2020) identified benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, showing significant in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

Radioprotective Properties

Investigations into radioprotective properties have been conducted as well. Shapiro et al. (1968) prepared a compound related to 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride and demonstrated its potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Development of Antibacterial Agents

The structure of 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has been utilized in the design of fluoroquinolone antibacterials. Culbertson et al. (1990) developed a series of such antibacterials, showing potent Gram-positive and Gram-negative activity (Culbertson et al., 1990).

Potential in Osteoporosis Treatment

Recent studies have also explored its derivatives for potential use in osteoporosis treatment. Mounier et al. (2020) synthesized novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus, demonstrating inhibition of osteoclast activity and prevention of pathological bone loss in mice without affecting bone formation (Mounier et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

1-benzyl-1,7-diazaspiro[4.4]nonane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYVROLHNYLECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576071 |

Source

|

| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride | |

CAS RN |

1159822-71-5 |

Source

|

| Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)